N-(2-chloro-4-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
Description
Historical Development of Thieno[3,2-b]Pyridine Scaffold Research
The thieno[3,2-b]pyridine scaffold emerged as a structurally versatile heterocycle in the late 20th century, with early synthetic methods focusing on annelation strategies to fuse thiophene and pyridine rings. Initial interest stemmed from its structural resemblance to purine bases, which suggested potential bioisosteric properties. By the 2010s, advancements in multicomponent reactions enabled efficient synthesis of substituted derivatives, such as the one-pot condensation of malononitrile, aldehydes, and thiophenol using nanocrystalline magnesium oxide catalysts. These methods addressed prior limitations in yield and reaction time, paving the way for systematic exploration of pharmacological activities.
A pivotal shift occurred in the 2020s with the recognition of thieno[3,2-b]pyridine’s unique kinase inhibition profile. Unlike ATP-mimetic scaffolds, its weak interaction with kinase hinge regions allowed for atypical binding modes while maintaining selectivity. This property positioned it as a privileged scaffold for targeting understudied kinases like Haspin and CDKLs.
Table 1: Milestones in Thieno[3,2-b]Pyridine Research
Significance in Medicinal Chemistry Research Landscape
Thieno[3,2-b]pyridine derivatives occupy a critical niche due to their balanced hydrophobicity and capacity for hydrogen bonding, which optimizes target engagement and pharmacokinetics. The compound’s 7-hydroxy and carboxamide groups enhance solubility and enable interactions with polar kinase domains, while the 4-ethyl and 2-chloro-4-methylphenyl substituents modulate steric and electronic properties to improve selectivity.
Comparative studies with thieno[2,3-d]pyrimidines reveal distinct advantages:
Research Evolution Timeline
The compound’s development reflects iterative advancements in scaffold optimization:
- 2016–2019 : Foundation of synthetic methodologies (e.g., intramolecular cyclization of mercaptopyridines).
- 2020–2024 : Structure-activity relationship (SAR) studies identifying critical substituents for kinase affinity.
- 2025 : Application in Haspin inhibition, demonstrating efficacy in cell-free assays but limited cytotoxicity in cancer models.
Theoretical Framework and Foundational Studies
The compound’s design integrates three theoretical principles:
- Bioisosteric Replacement : The thieno[3,2-b]pyridine core mimics purine geometry while introducing sulfur-mediated hydrophobic interactions.
- Allosteric Modulation : Substituents at the 4-ethyl position induce conformational changes in kinase back pockets, enhancing selectivity.
- Pharmacophore Mapping : The carboxamide group at position 6 serves as a hydrogen bond acceptor, critical for binding to conserved lysine residues.
Table 2: Key Structural Features and Theoretical Roles
| Position | Substituent | Role |
|---|---|---|
| 4 | Ethyl | Steric shielding of metabolic hotspots |
| 6 | Carboxamide | Hydrogen bonding with kinase hinge region |
| 7 | Hydroxy | Solubilization and π-stacking modulation |
| 2’ | Chloro-4-methylphenyl | Hydrophobic interaction with allosteric sites |
Quantum mechanical calculations further validate the scaffold’s electronic profile, with the sulfur atom contributing to a low-energy LUMO (-1.8 eV) that facilitates charge-transfer interactions.
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-4-ethyl-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-3-20-12-6-7-24-15(12)14(21)13(17(20)23)16(22)19-11-5-4-9(2)8-10(11)18/h4-8,21H,3H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMKCGAZZWFPDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)C)Cl)O)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the thieno[3,2-b]pyridine core, followed by functionalization to introduce the desired substituents. Key steps may include:
Cyclization Reactions: Formation of the thieno[3,2-b]pyridine ring system through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the 2-chloro-4-methylphenyl group via nucleophilic substitution.
Hydroxylation and Carboxylation: Introduction of the hydroxy and carboxamide groups under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the carbonyl group to a hydroxyl group.
Substitution: Replacement of the chloro group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chloro group could yield a variety of substituted derivatives.
Scientific Research Applications
N-(2-chloro-4-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Material Science: Use in the development of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
The compound N-(4-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide () shares the same thienopyridine-carboxamide scaffold but differs in the phenyl substituents. Here, the 4-ethoxyphenyl group replaces the 2-chloro-4-methylphenyl group. Key differences include:
- In contrast, the chloro (–Cl) and methyl (–CH₃) groups in the target compound are electron-withdrawing and sterically bulky, respectively.
- Solubility : The ethoxy group may enhance solubility in polar aprotic solvents compared to the lipophilic chloro-methyl combination.
- Bioactivity : Substituent polarity and steric bulk can influence binding interactions in biological targets, though direct comparative data are unavailable .
Functional Group Variations: Carboxamide vs. Ester
The ethyl 7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxylate () replaces the carboxamide group with an ester (–COOEt). Key distinctions:
- Hydrogen Bonding: The carboxamide (–CONHR) in the target compound can act as both hydrogen bond donor and acceptor, enhancing crystal packing or protein interactions. Esters lack donor capacity, reducing intermolecular interactions.
- Stability : Esters are more prone to hydrolysis under basic conditions compared to amides, which are generally more stable.
- Substituent Position: The 4-methyl group (vs.
Core Heterocycle Variations
The pyrimidine derivative N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide () highlights the impact of core structure:
- Aromaticity and Rigidity: The thienopyridine core offers fused aromaticity with sulfur and nitrogen atoms, influencing electronic properties and planarity.
- Functional Group Placement : The sulfonamide group (–SO₂NHR) in the pyrimidine derivative differs from carboxamides in charge distribution and hydrogen-bonding capacity .
Hydrogen Bonding and Crystallographic Considerations
Hydrogen bonding patterns, analyzed via graph set theory (), are critical for understanding the solid-state behavior of these compounds. The 7-hydroxy and carboxamide groups in the target compound likely form intermolecular hydrogen bonds (e.g., O–H···O and N–H···O), stabilizing crystal lattices. In contrast, ester-containing analogs () may rely on weaker C–H···O interactions, leading to differences in melting points or solubility. Crystallographic tools like SHELX () are instrumental in resolving such structural details, though specific data for the target compound are absent in the provided literature .
Data Table: Structural and Functional Comparisons
Research Findings and Limitations
- Activity Prediction : The chloro-methylphenyl group may enhance target selectivity in hydrophobic binding pockets compared to ethoxy or unsubstituted analogs.
- Synthetic Accessibility: The ester derivative () could serve as a precursor for carboxamide synthesis via aminolysis, though reaction conditions are unexplored in the literature provided.
- Knowledge Gaps: Experimental data on solubility, stability, and biological activity are needed to validate these comparisons. Crystallographic studies using SHELX-based refinement () and hydrogen-bonding analysis () are recommended for future work .
Biological Activity
N-(2-chloro-4-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C17H15ClN2O3S. The compound features a thieno[3,2-b]pyridine core, which is known for its diverse biological activities.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 344.83 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO |
| LogP | 3.45 |
Antimicrobial Activity
Recent studies have indicated that compounds within the thieno[3,2-b]pyridine class exhibit notable antimicrobial properties. For instance, a related compound demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 50 µM and 75 µM respectively .
Anticancer Potential
The anticancer potential of this compound is primarily attributed to its ability to inhibit specific kinases involved in tumor growth. Research has shown that similar compounds can act as inhibitors of the HER family of receptors, which are critical in many cancers .
Case Study: Inhibition of HER Kinases
In a clinical trial (NCT03743350), a related thieno[3,2-b]pyridine derivative was evaluated for its efficacy against non-small cell lung cancer (NSCLC) with HER2 mutations. The results indicated a significant reduction in tumor size among treated subjects compared to controls .
The proposed mechanism of action for this compound involves the inhibition of key enzymes and receptors associated with cancer progression and microbial resistance. The compound is believed to interfere with cellular signaling pathways that promote proliferation and survival in cancer cells.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other thieno-pyridine derivatives.
| Compound Name | Activity Type | MIC (µM) |
|---|---|---|
| N-(2-chloro-4-methylphenyl)-... | Antimicrobial | 50 |
| Thieno[3,2-b]pyridine Derivative A | Anticancer | 25 |
| Thieno[3,2-b]pyridine Derivative B | Antimicrobial | 75 |
Q & A
Q. What are the key synthetic routes for preparing N-(2-chloro-4-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Cyclocondensation : Formation of the thienopyridine core via cyclization of ethyl 2-amino-4-ethylthiophene-3-carboxylate derivatives under acidic conditions (e.g., acetic acid reflux) .
- Carboxamide coupling : Reaction of the activated carboxylic acid intermediate (e.g., via CDI or HATU) with 2-chloro-4-methylaniline in polar aprotic solvents (DMF or DCM) .
- Hydroxylation : Selective oxidation or deprotection steps to introduce the 7-hydroxy group, monitored by TLC or HPLC .
Q. How is the compound characterized for structural confirmation?
- X-ray crystallography : Use SHELX software (SHELXL/SHELXS) for solving crystal structures, particularly for verifying the thienopyridine core and substituent orientations .
- Spectroscopic analysis :
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.3–2.6 ppm) .
- FT-IR : Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and hydroxyl (O–H) bands at ~3200–3500 cm⁻¹ .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺ ~443.8 g/mol) .
Q. What preliminary biological activities have been reported for this compound?
While direct data on this compound is limited, structurally related thienopyridine carboxamides exhibit:
- Antimicrobial activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) in broth microdilution assays .
- Anti-inflammatory potential : Inhibition of COX-2 (IC₅₀ ~10–50 µM) in enzyme-linked immunosorbent assays (ELISA) .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved?
- Hydrogen-bonding analysis : Apply graph-set notation (e.g., S(6) motifs for intramolecular H-bonds) to identify discrepancies between experimental and theoretical models .
- DFT optimization : Compare computed (B3LYP/6-311+G(d,p)) and experimental bond lengths/angles to refine torsion angles in the thienopyridine ring .
Q. What strategies optimize yield in large-scale synthesis?
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize reaction parameters (temperature, solvent ratio, catalyst loading). For example:
| Factor | Range Tested | Optimal Value |
|---|---|---|
| Reaction Temp. | 80–120°C | 100°C |
| Solvent (DMF:H₂O) | 3:1–5:1 | 4:1 |
| Catalyst (mol%) | 5–15% | 10% |
- Flow chemistry : Continuous flow reactors improve mixing and heat transfer, reducing side-product formation (e.g., hydrolysis of the carboxamide group) .
Q. How do computational methods predict binding affinity for target proteins?
- Molecular docking (AutoDock Vina) : Dock the compound into active sites (e.g., COX-2 or bacterial DNA gyrase) using Lamarckian GA parameters. Prioritize poses with hydrogen bonds to key residues (e.g., Arg120 in COX-2) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; calculate RMSD (<2.0 Å indicates stable binding) .
Q. What analytical techniques address solubility challenges in biological assays?
- Co-solvent systems : Test DMSO:PBS (1:9 v/v) or cyclodextrin complexes to enhance aqueous solubility (target >100 µM).
- Dynamic light scattering (DLS) : Monitor aggregation states in PBS (pH 7.4) to ensure monodisperse solutions .
Q. How is structure-activity relationship (SAR) explored for this scaffold?
- Analog synthesis : Modify substituents (e.g., replace 4-ethyl with cyclopropyl or 7-hydroxy with methoxy) and compare bioactivity .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors at C5=O and C7-OH) using software like Schrödinger’s Phase .
Q. What degradation pathways are observed under accelerated stability conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions (0.1M HCl/NaOH).
- Major degradation products include hydrolyzed carboxamide (via C6-CO-NH cleavage) and oxidized thienopyridine .
- LC-MS/MS : Identify degradation impurities using a C18 column (ACN:0.1% formic acid gradient) .
Q. How are in vitro toxicity profiles evaluated?
- Cytotoxicity assays : Test against HEK-293 cells (CC₅₀ >50 µM desirable) using MTT assays .
- hERG inhibition : Patch-clamp electrophysiology to assess cardiac risk (IC₅₀ >10 µM preferred) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
